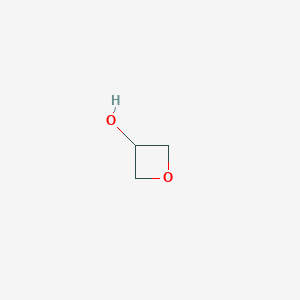

Oxetan-3-ol

Overview

Description

Oxetan-3-ol, also known as 3-hydroxy-2-oxetanone, is an important chemical compound used in various scientific research applications. It is a colorless liquid with a sweet, fruity odor, and is soluble in water, ethanol, and methanol. This compound has a molecular formula of C3H6O2 and is a member of the oxetane family of compounds. This compound has been found to have a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Bioisosteric Replacements

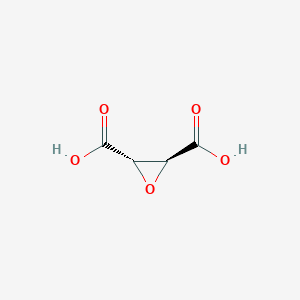

Oxetan-3-ol demonstrates potential as a bioisostere for the carboxylic acid functional group, offering promising applications in medicinal chemistry. A study by Lassalas et al. (2017) explored this compound and related structures as isosteric replacements for the carboxylic acid moiety, which could significantly impact the field of drug design and synthesis (Lassalas et al., 2017).

Synthesis Approaches

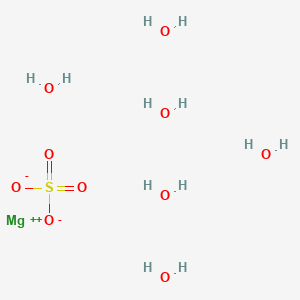

The synthesis of this compound is a crucial aspect of its application in scientific research. Tianxiang et al. (2016) reported concise methods for synthesizing this compound from epoxy chloropropane, emphasizing its use in preparing 3-oxetanone, a key component in synthetic and medicinal chemistry (Tianxiang et al., 2016).

Novel Bioisosteric Replacements

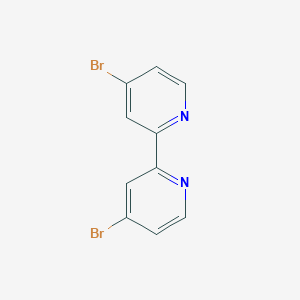

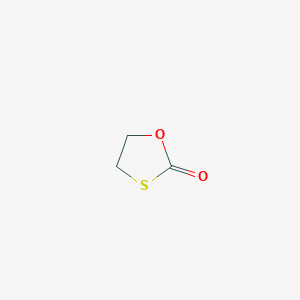

Croft et al. (2017) presented 3-Sulfanyl-oxetanes as novel bioisosteric replacements for thioesters or benzyl sulfides, derived from oxetan-3-ols. Their study highlights the use of oxetane sulfides in creating new motifs for drug discovery (Croft et al., 2017).

3-Aminooxetanes Synthesis

Hamzik and Brubaker (2010) described an approach to synthesize diverse 3-aminooxetanes using oxetan-3-tert-butylsulfinimine, underscoring the relevance of the oxetane ring in drug discovery as a bioisostere for geminal dimethyl and carbonyl groups (Hamzik & Brubaker, 2010).

Drug Discovery Enhancements

Wuitschik et al. (2010) discussed how oxetane substitutions can significantly alter properties like solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules. Their study emphasized the transformative impact of oxetanes in drug discovery (Wuitschik et al., 2010).

Protein Modification

Boutureira et al. (2017) introduced a method for incorporating oxetanes into proteins, which could pave the way for new drug candidates with improved properties. Their research focused on chemoselective alkylation of cysteine in proteins with 3-oxetane bromides (Boutureira et al., 2017).

Efficient Synthesis of Oxetan-3-ones

Ye et al. (2010) developed a general solution for the synthesis of various oxetan-3-ones, crucial substrates in drug discovery, using a gold-catalyzed process from propargylic alcohols (Ye et al., 2010).

Gene-Silencing Activity

Opalinska and Gewirtz (2005) demonstrated that antisense oligodeoxynucleotides containing oxetane modifications could effectively silence genes in cellular systems. This highlights oxetane's potential in gene therapy applications (Opalinska & Gewirtz, 2005).

Mechanism of Action

Target of Action

Oxetan-3-ol is a versatile compound used in organic synthesis . It serves as an isostere of the carbonyl moiety, suggesting that it may be considered as a potential surrogate of the carboxylic acid functional group . This makes it a valuable tool in the development of new pharmaceuticals .

Mode of Action

The mode of action of this compound involves a highly regioselective ring opening reaction of terminal epoxides . This process is catalyzed by tetrabutylammonium bromide and results in the synthesis of a series of β-hydroxy esters . The formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to its role in the synthesis of other compounds. For instance, it can be prepared from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This process is crucial for the synthesis of natural products, pharmaceuticals, and fragrances .

Result of Action

The result of the action of this compound is the efficient production of a range of β-hydroxy esters . These esters are crucial precursors for the synthesis of various compounds, including natural products, pharmaceuticals, and fragrances .

Action Environment

The action of this compound is influenced by various environmental factors. Additionally, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, indicating that temperature is a key factor in the reaction .

Safety and Hazards

Oxetan-3-ol is harmful if swallowed and causes serious eye damage . It is a combustible liquid and causes skin irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Oxetan-3-ol is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane, which are currently only accessible via multiple steps starting from this compound . This suggests that this compound holds promise for future research and applications in the field of organic chemistry.

Biochemical Analysis

Biochemical Properties

Oxetan-3-ol is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and often involves the formation of high-energy oxygen-containing non-aromatic heterocycles .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are diverse. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLWSAXEQSBAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433064 | |

| Record name | Oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7748-36-9 | |

| Record name | Oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

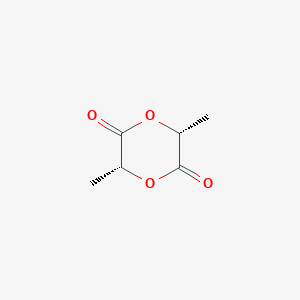

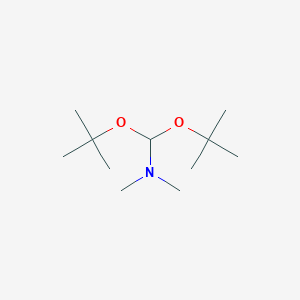

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes oxetan-3-ol interesting for medicinal chemistry?

A2: this compound has shown promise as a potential bioisostere for the carboxylic acid functional group []. This means it can mimic the properties of a carboxylic acid in a biological context, potentially leading to new drug candidates. This property makes this compound and its derivatives particularly interesting for drug design, as they could offer improved pharmacological profiles compared to their carboxylic acid counterparts.

Q2: Can you provide an example of how this compound has been explored as a carboxylic acid bioisostere?

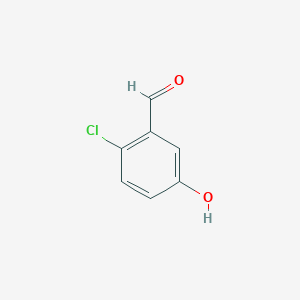

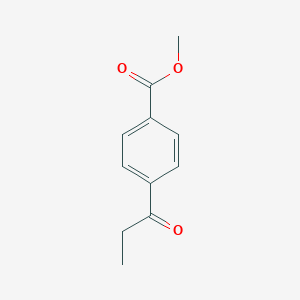

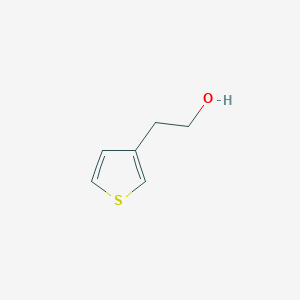

A3: Researchers have investigated the potential of this compound, thietan-3-ol, and their derivatives as bioisosteres of the carboxylic acid group by synthesizing and evaluating a series of model compounds []. One study focused on developing ibuprofen analogs, where the carboxylic acid moiety of ibuprofen was replaced with these novel structural units. These analogs were then tested for their ability to inhibit eicosanoid biosynthesis in vitro, a key mechanism of action for ibuprofen's anti-inflammatory effects.

Q3: What is the significance of exploring 3-azidooxetane as a potential replacement for glycidyl azide polymer (GAP)?

A4: Glycidyl azide polymer (GAP) is a widely used energetic binder, but its synthesis can lead to polymers with different terminal groups due to the two possible ring-opening modes of the glycidyl azide monomer []. This can result in inconsistent curing properties. 3-Azidooxetane offers a solution as it only forms polymers with primary hydroxyl end groups due to its single ring-opening mode. This controlled polymerization could lead to more homogeneous materials. Furthermore, poly(3-azidooxetane) shares a similar repeating unit with GAP, potentially offering comparable performance characteristics [].

Q4: How are researchers characterizing and evaluating the properties of 3-azidooxetane and its polymer?

A5: Researchers are employing a range of techniques to characterize 3-azidooxetane and poly(3-azidooxetane). These include vibrational and multinuclear NMR spectroscopy (1H, 13C, 14N), differential scanning calorimetry, and elemental analysis []. Additionally, the sensitivity of 3-azidooxetane towards external stimuli like shock and friction is being assessed using standardized BAM procedures []. Theoretical calculations using the EXPLO5 thermochemical code are also employed to predict the energetic performance of these compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.